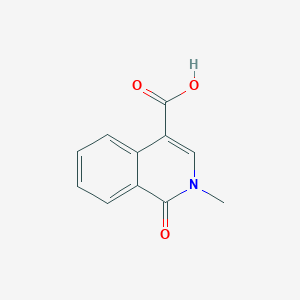

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

描述

属性

IUPAC Name |

2-methyl-1-oxoisoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-12-6-9(11(14)15)7-4-2-3-5-8(7)10(12)13/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDGBUUSUPLGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481072 | |

| Record name | 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54931-62-3 | |

| Record name | 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to the Structural Elucidation of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive, methodology-focused walkthrough for the unambiguous structural elucidation of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data. Instead, it details the strategic rationale behind the selection and application of modern analytical techniques, including High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of advanced Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC). By framing the process as a first-principle investigation of a newly synthesized molecule, this guide emphasizes the causality behind experimental choices and the logic of data interpretation, providing a robust framework for validating the constitution of complex heterocyclic compounds.

Introduction: The Analytical Challenge

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific analogue, this compound (Molecular Formula: C₁₁H₉NO₃), presents a distinct analytical challenge. Its structure, featuring a fused bicyclic system, a quaternary lactam carbonyl, a carboxylic acid, and an N-methyl group, requires a multi-faceted analytical approach to prevent misassignment.

The primary objective of this guide is to establish a self-validating workflow that confirms not only the elemental composition and functional groups but also the precise connectivity of every atom in the molecule. This process is critical in drug development, where absolute structural certainty is paramount for intellectual property, regulatory submission, and understanding structure-activity relationships (SAR).

The Strategic Analytical Workflow

A robust structural elucidation campaign follows a logical progression from broad, confirmatory data to high-resolution, specific connectivity information. The workflow is designed such that each step provides a validation checkpoint for the next.

An In-depth Technical Guide to 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS No. 54931-62-3), a heterocyclic compound of significant interest in medicinal chemistry and drug development. While specific research on this particular molecule is limited, its structural features strongly suggest its role as a potent modulator of critical enzymatic pathways. This document synthesizes information from closely related analogs and foundational biochemical principles to project its synthesis, mechanism of action, and potential therapeutic applications. We will delve into its classification as a likely inhibitor of 2-oxoglutarate (2OG)-dependent dioxygenases, with a particular focus on Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) enzymes. This guide is intended for researchers and professionals in drug discovery, providing both a theoretical framework and practical, field-proven experimental designs to facilitate further investigation of this promising chemical entity.

Introduction: The Isoquinolinone Scaffold in Modern Drug Discovery

The 1-oxo-1,2-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active molecules. Its rigid, planar structure and capacity for diverse functionalization make it an ideal starting point for designing specific enzyme inhibitors. Derivatives of this scaffold have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP) and, more relevant to our topic, as mimetics of 2-oxoglutarate (2OG).

This compound belongs to a class of compounds that act as competitive inhibitors for 2OG-dependent dioxygenases.[1] These enzymes are critical for a vast array of biological processes, including collagen biosynthesis, DNA repair, and, most notably, hypoxic sensing.[2] By interfering with the binding of the endogenous substrate 2OG, these inhibitors can modulate complex signaling pathways, offering therapeutic potential for diseases ranging from anemia to cancer.[3]

This guide will focus on the probable role of this compound as an inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH), a key enzyme in the cellular response to oxygen levels.

Physicochemical Properties and Data

While extensive experimental data for this specific compound is not publicly available, its fundamental properties can be summarized. These characteristics are crucial for designing experimental protocols, including solvent selection for assays and formulation development.

| Property | Value | Source |

| CAS Number | 54931-62-3 | [3] |

| Molecular Formula | C₁₁H₉NO₃ | [4][5] |

| Molecular Weight | 203.19 g/mol | [4][5] |

| Canonical SMILES | CN1C(=O)C2=CC=CC=C2C(=C1)C(=O)O | |

| Appearance | Solid (predicted) | [4] |

| Purity | Typically available at ≥97% | [5] |

Synthetic Strategy: A Proposed Pathway

Stage 1: Synthesis of the Precursor, 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid

A robust method for creating the isoquinolinone-4-carboxylic acid scaffold is the Castagnoli-Cushman reaction.[6] This three-component reaction utilizes homophthalic anhydride, an amine source (e.g., ammonium acetate), and a carbonyl compound. For the unsubstituted core, a formaldehyde equivalent is used.

Stage 2: N-Methylation

With the precursor in hand, the final step is the selective methylation of the nitrogen at position 2. This is a standard transformation that can be achieved under basic conditions using a methylating agent like methyl iodide or dimethyl sulfate.[7] The presence of the acidic carboxylic acid group necessitates careful choice of base and potential protection/deprotection steps, though direct methylation may be achievable with precise stoichiometric control.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. tandfonline.com [tandfonline.com]

- 5. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

A Hypothetical Mechanism of Action for 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid: A Technical Guide for Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action for 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is not available in the current body of scientific literature. This guide, therefore, presents a scientifically plausible, hypothetical mechanism of action based on an in-depth analysis of structurally related compounds. The proposed mechanism and experimental protocols outlined herein are intended to serve as a foundational framework for future research and validation.

Executive Summary

This compound is a novel small molecule with a chemical scaffold suggestive of significant biological activity. While this specific compound is not extensively documented, its core structure, the 1-oxo-1,2-dihydroisoquinoline (isocarbostyril), is a privileged scaffold found in numerous bioactive natural products and synthetic compounds.[1][2] Analysis of analogous structures, particularly those bearing a carboxylic acid moiety, points toward a compelling hypothesis: the primary mechanism of action for this compound is the competitive inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, specifically PARP1 and PARP2. This guide will elucidate the rationale for this hypothesis, detail the proposed molecular interactions, and provide a comprehensive strategy for its experimental validation.

Deconstructing the Molecule: A Rationale for the PARP Inhibition Hypothesis

The structure of this compound contains key pharmacophoric features that align with known PARP inhibitors:

-

The Isocarbostyril Core: The 1-oxo-isoquinoline core acts as a nicotinamide adenine dinucleotide (NAD+) mimetic. PARP enzymes utilize NAD+ as a substrate to catalyze the transfer of ADP-ribose units onto target proteins, a process critical for DNA repair. The bicyclic lactam structure of the isocarbostyril core is designed to occupy the nicotinamide binding pocket of the PARP catalytic domain.

-

The 4-Carboxylic Acid Group: This functional group is strategically positioned to form critical hydrogen bond interactions with key amino acid residues within the PARP active site. Specifically, it is hypothesized to interact with the side chains of residues such as Glycine and Serine, anchoring the inhibitor and contributing to its binding affinity. Molecular modeling studies of similar quinoline-4-carboxylic acid derivatives have shown that the carboxyl group can interact with key residues like Arginine in the active site of enzymes.[3]

-

The 2-Methyl Group: The methylation at the N2 position can enhance metabolic stability and modulate the electronic properties of the isocarbostyril ring system, potentially fine-tuning its interaction with the active site.

This hypothesis is strongly supported by recent research demonstrating that 1-oxo-3,4-dihydroisoquinoline-4-carboxamides are potent PARP inhibitors.[4][5] These compounds share the same core scaffold and a related functional group at the 4-position, providing a strong precedent for the proposed mechanism.

Proposed Primary Mechanism of Action: Competitive Inhibition of PARP1/2

We propose that this compound functions as a competitive inhibitor of PARP1 and PARP2. The inhibition occurs through the following steps:

-

Entry into the Active Site: The planar isocarbostyril ring system allows the molecule to enter the catalytic domain of the PARP enzyme.

-

Occupation of the Nicotinamide Binding Pocket: The core scaffold mimics the nicotinamide portion of NAD+, effectively occupying its binding site.

-

Formation of Key Interactions: The 4-carboxylic acid group forms hydrogen bonds with amino acid residues that normally interact with the nicotinamide ribose of NAD+. This interaction is crucial for the inhibitor's potency.

-

Enzyme Inhibition: By occupying the active site, the compound prevents the binding of NAD+, thereby inhibiting the poly(ADP-ribosyl)ation of target proteins. This disruption of DNA repair processes can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects (e.g., BRCA1/2 mutations).

The proposed signaling pathway is illustrated in the diagram below:

Caption: Proposed mechanism of PARP1 inhibition by the compound.

Potential Secondary Mechanisms and Therapeutic Implications

While PARP inhibition is the primary proposed mechanism, the isoquinoline scaffold is known to interact with a variety of biological targets.[2][6] Potential secondary mechanisms could include:

-

Inhibition of other Enzymes: Isoquinoline alkaloids have been shown to inhibit other enzymes such as acetylcholinesterase and cytochrome P450 enzymes.[7][8]

-

DNA Intercalation: Some isoquinoline derivatives can intercalate into DNA, which could contribute to cytotoxic effects.[6]

-

Anti-inflammatory Activity: Related quinoline-4-carboxylic acid derivatives have demonstrated anti-inflammatory and analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[3][9]

The primary therapeutic implication of a PARP inhibitor is in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as certain types of ovarian, breast, prostate, and pancreatic cancers.

Experimental Validation Strategy

A multi-tiered approach is necessary to validate the proposed mechanism of action. The following experimental workflow is recommended:

Caption: A workflow for validating the proposed mechanism of action.

In Vitro Experimental Protocols

5.1.1 PARP1 and PARP2 Enzymatic Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against PARP1 and PARP2.

-

Methodology:

-

Utilize a commercially available colorimetric or fluorescent PARP activity assay kit.

-

Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM).

-

In a 96-well plate, add recombinant human PARP1 or PARP2 enzyme, the test compound at various concentrations, and the reaction buffer containing NAD+ and activated DNA.

-

Incubate the plate according to the manufacturer's instructions to allow for the PARP reaction.

-

Add the detection reagents to measure the amount of ADP-ribose produced.

-

Measure the signal (absorbance or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

-

5.1.2 Binding Affinity Determination using Surface Plasmon Resonance (SPR)

-

Objective: To measure the binding kinetics (kon, koff) and affinity (KD) of the compound to PARP1.

-

Methodology:

-

Immobilize recombinant human PARP1 onto a sensor chip.

-

Prepare a series of concentrations of the test compound in a suitable running buffer.

-

Inject the compound solutions over the sensor chip surface and monitor the change in the SPR signal in real-time.

-

After each injection, allow for dissociation of the compound from the immobilized PARP1.

-

Regenerate the sensor surface if necessary.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

-

Cell-Based Experimental Protocols

5.2.1 Cellular PARP Activity Assay (PARylation)

-

Objective: To confirm that the compound inhibits PARP activity within a cellular context.

-

Methodology:

-

Culture a suitable cancer cell line (e.g., HeLa) in 96-well plates.

-

Treat the cells with various concentrations of the test compound for a specified period.

-

Induce DNA damage using a known agent (e.g., H2O2 or methyl methanesulfonate) to stimulate PARP activity.

-

Lyse the cells and perform an ELISA or Western blot to detect the levels of poly(ADP-ribose) (PAR).

-

Quantify the PAR levels and determine the concentration-dependent inhibition of PARP activity by the test compound.

-

5.2.2 DNA Damage Response Assay (γH2AX Foci Formation)

-

Objective: To visualize the downstream effect of PARP inhibition on DNA repair.

-

Methodology:

-

Grow cells on coverslips and treat them with the test compound.

-

Induce DNA damage.

-

Fix and permeabilize the cells.

-

Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.

-

Add a fluorescently labeled secondary antibody.

-

Visualize and quantify the formation of γH2AX foci using fluorescence microscopy. An increase in the number and persistence of foci in compound-treated cells indicates inhibition of DNA repair.

-

Data Presentation

All quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Enzymatic Inhibition and Binding Affinity

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1 KD (nM) |

|---|---|---|---|

| Test Compound | TBD | TBD | TBD |

| Olaparib (Control) | ~5 | ~1 | ~2 |

Table 2: Cellular Activity

| Compound | Cellular PARP Inhibition IC50 (nM) | Cell Line |

|---|---|---|

| Test Compound | TBD | HeLa |

| Olaparib (Control) | ~10 | HeLa |

Conclusion

The structural features of this compound strongly suggest a mechanism of action centered on the inhibition of PARP enzymes. This hypothesis is built upon a solid foundation of structure-activity relationships derived from analogous compounds. The proposed experimental validation strategy provides a clear and robust path to confirm this mechanism, from initial in vitro enzyme inhibition assays to cell-based functional assays. Successful validation would position this compound as a promising candidate for further preclinical development as an anticancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Therapeutic Potential of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential therapeutic targets of the novel compound, 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. While direct biological data for this specific molecule is nascent, this document leverages structure-activity relationships from closely related 1-oxo-dihydroisoquinoline and quinoline-4-carboxylic acid analogs to propose and validate high-probability therapeutic targets. We will explore potential applications in oncology and enzyme inhibition, providing detailed, field-proven experimental protocols to systematically evaluate the compound's mechanism of action. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure a robust and logical investigative workflow.

Introduction: The Rationale for Investigating this compound

The 1-oxo-1,2-dihydroisoquinoline core is a recurring motif in compounds targeting critical cellular pathways. The addition of a carboxylic acid at the 4-position and a methyl group on the nitrogen at position 2 creates a unique chemical entity with specific steric and electronic properties that can be exploited for therapeutic targeting. Analysis of structurally analogous compounds reveals a strong precedent for activity in two primary areas: oncology, through the modulation of key signaling and survival proteins, and the direct inhibition of enzymes crucial to disease pathogenesis.

Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline scaffold have demonstrated potent cytotoxic effects and have been investigated as antitumor, anti-angiogenesis, and anti-glioma agents.[4] Furthermore, the quinoline-4-carboxylic acid framework is present in compounds designed as inhibitors of enzymes like histone deacetylases (HDACs) and dihydroorotate dehydrogenase (DHODH).[5][6] This guide will therefore focus on the following high-priority potential target classes for this compound.

Potential Target Classes:

-

Poly(ADP-ribose) Polymerase (PARP): A key enzyme in DNA damage repair, particularly relevant in oncology.

-

B-cell lymphoma 2 (Bcl-2) Family Proteins: Critical regulators of apoptosis, often dysregulated in cancer.

-

P-glycoprotein (P-gp/ABCB1): An ATP-binding cassette transporter responsible for multidrug resistance in cancer.

This document will provide the scientific rationale and detailed experimental workflows for validating the interaction of the title compound with each of these potential targets.

Target Validation Strategy I: Poly(ADP-ribose) Polymerase (PARP) Inhibition

Scientific Rationale

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks. Inhibiting PARP in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations) leads to synthetic lethality, making PARP inhibitors a successful class of anticancer drugs. A novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold, which is structurally very similar to our compound of interest, was recently designed and validated as a potent inhibitor of PARP1 and PARP2.[7][8] The core structure acts as a nicotinamide adenine dinucleotide (NAD+) mimetic, binding to the enzyme's catalytic domain. The 1-oxo group and the carboxylic acid moiety of our target compound could potentially mimic the key interactions of the carboxamide group in these known inhibitors.

Proposed Mechanism of Action: Catalytic Inhibition

We hypothesize that this compound acts as a competitive inhibitor at the NAD+ binding site of PARP1/2. The isoquinolinone core would occupy the nicotinamide binding pocket, while the carboxylic acid could form hydrogen bonds with key amino acid residues, preventing the binding of NAD+ and subsequent poly(ADP-ribosyl)ation of target proteins. This disruption of DNA repair would be particularly cytotoxic to cancer cells reliant on PARP for survival.

Caption: Proposed mechanism of PARP inhibition leading to cancer cell apoptosis.

Experimental Protocol: In Vitro PARP1/2 Inhibition Assay

This protocol outlines a robust, self-validating system to determine the compound's inhibitory activity against PARP1 and PARP2.

Objective: To quantify the IC50 value of this compound against human PARP1 and PARP2 enzymes.

Methodology: A commercially available colorimetric activity assay kit will be used, following the supplier's method description.[7][8] This ensures the use of a validated system with appropriate controls.

Step-by-Step Protocol:

-

Compound Preparation:

-

Dissolve the test compound in 100% DMSO to create a 10 mM stock solution.

-

Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Olaparib, a known PARP inhibitor, will be used as a positive control.[7] A DMSO-only control will serve as the negative control.

-

-

Assay Plate Preparation:

-

Add 25 µL of the diluted compound or control to designated wells of a 96-well plate pre-coated with histones.

-

Add 50 µL of the PARP enzyme/reaction buffer mix (containing biotinylated NAD+) to each well.

-

-

Incubation:

-

Incubate the plate for 1 hour at room temperature to allow the PARP reaction to proceed.

-

-

Detection:

-

Wash the plate to remove unreacted NAD+.

-

Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes. This will bind to the biotinylated ADP-ribose chains on the histones.

-

Wash the plate again.

-

Add 100 µL of HRP substrate and incubate until a color change is visible.

-

Stop the reaction with a stop solution.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Subtract the background absorbance (wells with no enzyme).

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation:

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity Index (PARP1/PARP2) |

| Test Compound | Experimental | Experimental | Calculated |

| Olaparib (Control) | Literature | Literature | Literature |

Target Validation Strategy II: Bcl-2 Family Protein Inhibition

Scientific Rationale

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic members like Bcl-2 and Mcl-1 is a hallmark of many cancers, allowing tumor cells to evade programmed cell death.[9] Small molecules that inhibit these proteins can restore apoptotic sensitivity. Notably, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as dual inhibitors of Bcl-2 and Mcl-1.[9] The core scaffold of our test compound shares similarities with these inhibitors, suggesting it could bind to the hydrophobic BH3-binding groove of anti-apoptotic Bcl-2 family members.

Proposed Mechanism of Action: Disruption of Protein-Protein Interactions

We hypothesize that the compound binds to the BH3-binding groove of Bcl-2 and/or Mcl-1, mimicking the action of pro-apoptotic BH3-only proteins (e.g., Bim, Bad). This would prevent the sequestration of these pro-apoptotic proteins, freeing them to activate the mitochondrial apoptosis pathway, leading to caspase activation and cell death.

Caption: Workflow of Bcl-2/Mcl-1 inhibition to induce apoptosis.

Experimental Protocol: Fluorescence Polarization (FP) Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for Bcl-2, Mcl-1, and Bcl-XL proteins.

Methodology: This is a competitive binding assay. A fluorescently labeled BH3 peptide (e.g., FAM-Bim-BH3) is incubated with the recombinant Bcl-2 family protein. The binding causes the peptide to tumble slowly, resulting in a high fluorescence polarization signal. A competing compound will displace the peptide, causing it to tumble faster and decrease the polarization signal.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., PBS, 0.01% Triton X-100).

-

Dilute recombinant human Bcl-2, Mcl-1, and Bcl-XL proteins to a final concentration of 50 nM in assay buffer.

-

Dilute a FAM-labeled Bim BH3 peptide to a final concentration of 25 nM.

-

Prepare serial dilutions of the test compound and a known pan-Bcl-2 inhibitor (e.g., ABT-263) as a positive control.

-

-

Assay Procedure:

-

In a black 384-well plate, add the protein, fluorescent peptide, and diluted compound to a final volume of 20 µL.

-

Include controls:

-

High Polarization: Protein + Peptide + DMSO

-

Low Polarization: Peptide + DMSO (no protein)

-

-

-

Incubation and Measurement:

-

Incubate the plate for 2 hours at room temperature, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate filters (e.g., 485 nm excitation, 535 nm emission).

-

-

Data Analysis:

-

Convert raw polarization values (mP) to percent inhibition.

-

Plot percent inhibition versus log [compound concentration] and fit to a dose-response curve to obtain the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, incorporating the known Kd of the fluorescent peptide.

-

Data Presentation:

| Compound | Bcl-2 Ki (µM) | Mcl-1 Ki (µM) | Bcl-XL Ki (µM) |

| Test Compound | Experimental | Experimental | Experimental |

| ABT-263 (Control) | Literature | Literature | Literature |

Target Validation Strategy III: P-glycoprotein (ABCB1) Inhibition

Scientific Rationale

Multidrug resistance (MDR) is a major cause of chemotherapy failure. A primary mechanism is the overexpression of efflux pumps like P-glycoprotein (P-gp, also known as ABCB1), which actively transports a wide range of anticancer drugs out of the cell.[10] There is significant interest in developing P-gp inhibitors to reverse MDR. A recent study developed a quantitative structure-activity relationship (QSAR) model for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-gp inhibitors, demonstrating that this scaffold is a promising starting point for combating MDR.[10][11] The structural features of our target compound fit within the parameters of this validated model.

Proposed Mechanism of Action: Reversal of Drug Efflux

We hypothesize that the compound inhibits the function of P-gp, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapy drugs in resistant cancer cells. The inhibition could be either through direct competition for the drug-binding site or through allosteric modulation of the transporter's ATPase activity.

Experimental Protocol: Calcein-AM Efflux Assay

Objective: To determine the ability of the test compound to inhibit P-gp-mediated efflux in a cell-based assay.

Methodology: This assay uses Calcein-AM, a non-fluorescent P-gp substrate. Inside the cell, esterases cleave the AM group, yielding the highly fluorescent calcein, which is not a P-gp substrate. In P-gp overexpressing cells, Calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to calcein accumulation and a strong fluorescent signal.

Step-by-Step Protocol:

-

Cell Culture:

-

Use a pair of cell lines: a parental drug-sensitive line (e.g., KB-3-1) and a P-gp-overexpressing, multidrug-resistant subline (e.g., KB-V1).

-

Culture cells to ~80% confluency in appropriate media.

-

-

Assay Setup:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Wash cells with warm HBSS.

-

Pre-incubate cells for 30 minutes with various concentrations of the test compound. Use Verapamil as a positive control inhibitor.

-

-

Substrate Loading and Efflux:

-

Add Calcein-AM (final concentration ~0.25 µM) to the wells containing the test compound and incubate for another 30 minutes.

-

Wash the cells with ice-cold HBSS to stop the efflux.

-

-

Fluorescence Measurement:

-

Add fresh HBSS to the wells.

-

Measure the intracellular fluorescence using a fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm).

-

-

Data Analysis:

-

Calculate the fold-increase in fluorescence in the presence of the inhibitor compared to the vehicle control in the P-gp-overexpressing cells.

-

Plot the fluorescence intensity against the inhibitor concentration to determine the EC50 (the concentration that restores 50% of the fluorescence).

-

Data Presentation:

| Compound | P-gp Inhibition EC50 (µM) in KB-V1 cells |

| Test Compound | Experimental |

| Verapamil (Control) | Literature |

Conclusion and Future Directions

This guide outlines a targeted, hypothesis-driven approach to elucidate the therapeutic potential of this compound. By leveraging data from structurally related compounds, we have prioritized PARP, Bcl-2 family proteins, and P-glycoprotein as high-probability targets. The detailed experimental protocols provided herein offer a clear and robust pathway for validating these interactions. Positive results from these initial in vitro assays would warrant progression to more complex studies, including cell-based apoptosis and DNA damage assays, cellular thermal shift assays (CETSA) for target engagement confirmation, and ultimately, in vivo efficacy studies in relevant cancer models. This structured approach ensures a scientifically rigorous evaluation, paving the way for the potential development of a novel therapeutic agent.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]

- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Isoquinolinone Core - A Privileged Scaffold in Medicinal Chemistry

The 1-oxo-1,2-dihydroisoquinoline moiety represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, making it an ideal starting point for the design of potent and selective therapeutic agents. Notably, derivatives of this core have demonstrated significant activity as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[1] Inhibition of PARP has emerged as a clinically validated strategy in oncology, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations.[2] This guide focuses on a specific, yet under-explored, derivative: 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid . We will delve into its proposed synthesis, physicochemical properties, and potential as a modulator of biological systems, particularly in the context of PARP inhibition.

Section 1: Synthesis of the Core Scaffold - A Strategic Approach

A plausible and efficient route to the N-methylated target compound involves a multi-step sequence commencing with readily available starting materials, as outlined below. The key cyclization step relies on an intramolecular Dieckmann condensation.[4][5]

Proposed Synthetic Pathway

The proposed synthesis begins with the reaction of homophthalic anhydride with sarcosine (N-methylglycine) to form an intermediate N-substituted homophthalamic acid. Subsequent esterification and a base-mediated intramolecular Dieckmann condensation would yield the methyl ester of the target compound, which can then be hydrolyzed to the final carboxylic acid.

Caption: Proposed synthetic route to the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(2-carboxybenzyl)-N-methylglycine

-

To a stirred solution of sarcosine (1.1 equivalents) in a suitable aprotic solvent (e.g., THF), add homophthalic anhydride (1.0 equivalent) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the disappearance of the starting materials.

-

Upon completion, the product may precipitate from the solution. If not, concentrate the solvent under reduced pressure.

-

The resulting solid can be washed with a non-polar solvent (e.g., hexane) and dried to yield the desired dicarboxylic acid intermediate.

Step 2: Synthesis of Dimethyl N-(2-carboxybenzyl)-N-methylglycinate

-

Suspend the dicarboxylic acid from Step 1 in methanol.

-

Cool the suspension to 0 °C and add thionyl chloride (2.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the mixture and remove the solvent under reduced pressure.

-

The crude diester can be purified by column chromatography on silica gel.

Step 3: Synthesis of Methyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (Dieckmann Condensation)

-

Prepare a solution of sodium methoxide in methanol.

-

Add the diester from Step 2 to the sodium methoxide solution at room temperature.

-

Heat the reaction mixture to reflux for 6-8 hours. The intramolecular condensation will result in the formation of the cyclic β-keto ester.[6]

-

After cooling, neutralize the reaction with an acidic workup (e.g., dilute HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the methyl ester of the target compound.

Step 4: Synthesis of this compound

-

Dissolve the methyl ester from Step 3 in a mixture of THF and water.

-

Add an excess of lithium hydroxide and stir the mixture at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC.

-

Upon completion, acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to yield the final product.

Section 2: Physicochemical Properties

The introduction of the N-methyl group is expected to alter the physicochemical properties of the parent isoquinolinone carboxylic acid.

| Property | Parent Compound (1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid) | N-Methylated Compound (this compound) | Rationale for Predicted Change |

| Molecular Weight | 189.17 g/mol | 203.19 g/mol | Addition of a methyl group (-CH3). |

| LogP (Predicted) | Lower | Higher | The methyl group increases lipophilicity. |

| Hydrogen Bond Donors | 2 (NH and COOH) | 1 (COOH) | The N-H proton is replaced by a methyl group. |

| Hydrogen Bond Acceptors | 3 (C=O, C=O, OH) | 3 (C=O, C=O, OH) | Unchanged. |

| Acidity (pKa of COOH) | Slightly higher | Slightly lower | The electron-donating methyl group may slightly decrease the acidity of the carboxylic acid. |

Section 3: Biological Activity and Therapeutic Potential

The primary therapeutic interest in the 1-oxo-1,2-dihydroisoquinoline scaffold lies in its ability to inhibit PARP enzymes.[7]

PARP Inhibition: Mechanism of Action

PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[8] Upon detection of an SSB, PARP1 binds to the damaged DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[1] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.

Many PARP inhibitors, including those based on the isoquinolinone scaffold, are NAD+ mimetics. They bind to the nicotinamide-binding pocket of the PARP catalytic domain, preventing the synthesis of PAR chains.[4] This inhibition of PARP activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, DSBs can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1/2), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as "synthetic lethality".[2]

Caption: The role of PARP in DNA repair and the principle of synthetic lethality.

Structure-Activity Relationship (SAR) and the Role of N-Methylation

While extensive SAR studies have been conducted on 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives as PARP inhibitors, data on the specific impact of N-methylation of the core lactam is scarce.[4] In many related heterocyclic inhibitors, the lactam N-H group often participates in a crucial hydrogen bond interaction with the protein backbone of the target enzyme. For PARP inhibitors, this interaction typically involves the backbone amide of Gly863 in the nicotinamide-binding pocket.

The replacement of this hydrogen bond donor with a methyl group in This compound would abrogate this potential interaction. This could lead to a decrease in binding affinity and, consequently, reduced inhibitory potency. However, the methyl group could also induce a conformational change in the ligand or the protein that might be favorable for binding. Furthermore, N-methylation can improve cell permeability and metabolic stability, which are desirable properties for a drug candidate.

Alkylation studies on related quinoline systems have shown that N-methylation can occur, though it may not always be the primary product if other nucleophilic sites are present.[9] The biological evaluation of the N-methylated analog is therefore essential to determine the net effect of this structural modification.

Section 4: Future Directions and Conclusion

This compound represents an intriguing yet uncharacterized molecule within a therapeutically important class of compounds. This guide has provided a plausible, experimentally grounded pathway for its synthesis, which can serve as a starting point for its chemical investigation.

The key questions that remain to be answered are experimental:

-

Feasibility of the Proposed Synthesis: The Dieckmann condensation is a powerful tool, but its efficiency can be substrate-dependent. Experimental validation of the proposed route is the first critical step.

-

Biological Activity: The primary hypothesis is that this compound will act as a PARP inhibitor. In vitro assays against PARP1 and PARP2 are necessary to confirm this and to quantify its potency (IC50).

-

Impact of N-Methylation: A direct comparison of the biological activity of the N-methylated compound with its N-unsubstituted counterpart will provide valuable SAR insights for this scaffold.

References

- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies [mdpi.com]

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Abstract: This technical guide provides a comprehensive, predicted spectroscopic analysis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, a compound of interest in medicinal chemistry and drug development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes data from structurally related analogs to forecast its characteristic signatures in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies outlined herein are designed to serve as a robust reference for researchers involved in the synthesis, identification, and characterization of novel isoquinolone derivatives. Every prediction is grounded in established principles of spectroscopy and supported by data from peer-reviewed literature, ensuring a high degree of scientific integrity.

Introduction and Molecular Overview

This compound belongs to the isoquinolone class of heterocyclic compounds, a scaffold present in numerous biologically active molecules. The structure incorporates a bicyclic aromatic system, a lactam functionality (an N-methylated amide within the ring), and a carboxylic acid group. These features make it a compelling target for synthetic chemists and drug discovery professionals. Accurate characterization is paramount, and spectroscopic methods are the cornerstone of this process.

This guide addresses a critical knowledge gap by providing a detailed predictive analysis of the compound's spectroscopic properties. The insights are derived from empirical data available for analogous structures, including quinoline-4-carboxylic acids and various N-substituted isoquinolones.[1][2][3][4][5]

Molecular Structure:

Caption: Molecular structure of this compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to tetramethylsilane (TMS).

Methodology for Spectral Prediction: The predicted chemical shifts are based on an analysis of structurally similar compounds, including 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives and various N-substituted isoquinolones.[2][6] The electron-donating N-methyl group and the electron-withdrawing carbonyl and carboxyl groups significantly influence the electronic environment of the protons and carbons, causing predictable upfield or downfield shifts. The spectra for related quinoline-4-carboxylic acids provide a strong basis for the aromatic region predictions.[1][3]

Hypothetical Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the exchangeable proton of the -COOH group is observable.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Record standard ¹H and ¹³C{¹H} spectra at room temperature. For complete assignment, two-dimensional experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Notes |

| H-5 | 8.25 - 8.35 | d | J = 7.5 - 8.5 | Peri-deshielding by the C1-carbonyl group causes a significant downfield shift. |

| H-8 | 8.10 - 8.20 | d | J = 7.5 - 8.5 | Deshielded by the aromatic ring current. |

| H-6 | 7.80 - 7.90 | t | J = 7.0 - 8.0 | Typical aromatic triplet, influenced by adjacent protons. |

| H-7 | 7.60 - 7.70 | t | J = 7.0 - 8.0 | Typical aromatic triplet, generally the most upfield of the benzo protons. |

| H-3 | 7.40 - 7.50 | s | - | Olefinic proton on a carbon adjacent to the nitrogen and C4-carboxyl group. |

| N-CH₃ | 3.60 - 3.70 | s | - | Singlet for the N-methyl group, consistent with related N-methyl lactams. |

| COOH | 13.0 - 14.0 | br s | - | Broad singlet, typical for a carboxylic acid proton. Highly dependent on solvent and concentration. |

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale & Notes |

| C=O (Carboxyl) | 167.0 - 169.0 | Standard chemical shift for a carboxylic acid carbonyl carbon. |

| C=O (Lactam) | 161.0 - 163.0 | Typical range for a cyclic amide (lactam) carbonyl. |

| C-8a | 138.0 - 140.0 | Quaternary carbon at the ring junction. |

| C-7 | 133.0 - 135.0 | Aromatic methine carbon. |

| C-5 | 129.0 - 131.0 | Aromatic methine carbon. |

| C-4a | 127.5 - 129.5 | Quaternary carbon at the ring junction. |

| C-6 | 126.0 - 128.0 | Aromatic methine carbon. |

| C-8 | 124.0 - 126.0 | Aromatic methine carbon. |

| C-3 | 118.0 - 120.0 | Olefinic carbon adjacent to nitrogen. |

| C-4 | 115.0 - 117.0 | Olefinic carbon bearing the carboxyl group. |

| N-CH₃ | 35.0 - 37.0 | Aliphatic carbon of the N-methyl group. |

Predicted Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Methodology for Spectral Prediction: The predicted IR absorption bands are based on the well-established frequencies for the functional groups in the target molecule. Data from similar structures, such as 2-oxo-1,2-dihydroquinoline derivatives, confirm the expected ranges for the lactam and carboxylic acid moieties.[2][7] The hydrogen bonding of the carboxylic acid is expected to produce a very broad O-H stretch.

Hypothetical Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired using the Attenuated Total Reflectance (ATR) technique with a small amount of solid sample, or by preparing a KBr (potassium bromide) pellet.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad, Strong | The very broad nature is due to hydrogen bonding, a hallmark of carboxylic acid dimers. |

| 3100 - 3000 | C-H stretch (Aromatic/Olefinic) | Medium | Characteristic sp² C-H stretching vibrations. |

| ~1720 - 1700 | C=O stretch (Carboxylic Acid) | Strong, Sharp | Carbonyl of the dimerized carboxylic acid. |

| ~1660 - 1640 | C=O stretch (Lactam) | Strong, Sharp | Amide I band, characteristic of the cyclic amide (lactam) carbonyl. |

| ~1610, 1580, 1470 | C=C stretch (Aromatic) | Medium to Weak | Skeletal vibrations of the aromatic and pyridinone rings. |

| ~1250 - 1210 | C-O stretch (Carboxylic Acid) | Strong | Coupled with O-H in-plane bending. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of the molecular weight and structural features.

Methodology for Spectral Prediction: The predicted molecular ion and fragmentation pattern are based on the calculated exact mass and established fragmentation pathways for quinoline-4-carboxylic acids and other isoquinoline alkaloids.[8][9][10] The most common fragmentation pathways involve the loss of small, stable molecules like CO₂, CO, and radicals from the substituent groups.

Hypothetical Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield a prominent protonated molecular ion [M+H]⁺ in positive mode or a deprotonated ion [M-H]⁻ in negative mode.

-

Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to determine the exact mass. Tandem mass spectrometry (MS/MS) would be performed on the isolated molecular ion to induce fragmentation and elucidate the structure.

Predicted Data (ESI+):

-

Molecular Formula: C₁₁H₉NO₃

-

Exact Mass: 203.0582

-

Predicted [M+H]⁺: m/z 204.0655

Predicted Fragmentation Pathway:

The primary fragmentation in positive ion mode is expected to initiate from the carboxylic acid group.

Caption: Predicted ESI+ fragmentation pathway for the target molecule.

Interpretation of Fragmentation:

-

Loss of Water (-18 Da): A common initial loss from the protonated carboxylic acid, forming an acylium ion. This would result in a fragment at m/z 186.0550 .

-

Loss of Carbon Monoxide (-28 Da): Subsequent loss of CO from the acylium ion is a characteristic fragmentation of many aromatic carbonyl compounds, leading to a fragment at m/z 158.0600 .

-

Loss of Carboxyl Radical (-45 Da): Direct loss of the entire carboxyl group as a radical is another plausible pathway, which would also lead to a fragment at m/z 158.0600 .

-

Loss of Methyl Radical (-15 Da): Fragmentation involving the N-methyl group is also possible, though likely less favorable than losses from the carboxylic acid.

Conclusion

This technical guide presents a detailed, predictive spectroscopic profile for this compound. By synthesizing data from closely related and well-characterized compounds, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and MS. These predictions, along with the outlined hypothetical experimental protocols, provide a valuable resource for researchers, enabling more efficient identification and characterization of this and similar molecules in a drug discovery and development context. The true value of this guide lies in its dual function as both a predictive reference and a methodological framework for empirical validation.

References

- 1. Secure Verification [cherry.chem.bg.ac.rs]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chempap.org [chempap.org]

Navigating the Preformulation Gauntlet: A Technical Guide to the Solubility and Stability of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing significant pharmacological activity.[1][2][3] The successful progression of any new chemical entity from discovery to a viable drug product is critically dependent on a thorough understanding of its physicochemical properties. This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for assessing the solubility and stability of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. While specific experimental data for this compound is not widely available, this document leverages data from structurally related analogs and established principles of preformulation science to provide a robust framework for its characterization. By detailing experimental protocols and the rationale behind them, this guide serves as a practical resource for researchers navigating the critical early stages of drug development.

Introduction to the this compound Scaffold

The molecule at the center of this guide, this compound, belongs to the broad class of isoquinoline derivatives. These compounds are of significant interest in pharmacology due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The subject molecule features a bicyclic aromatic core composed of a benzene ring fused to a pyridine ring, a common feature in many therapeutic agents.[4][5]

The specific substitutions on this scaffold—a methyl group at the 2-position, an oxo group at the 1-position, and a carboxylic acid at the 4-position—are expected to significantly influence its physicochemical properties. Understanding the interplay of these functional groups is paramount for predicting its behavior in various solvent systems and under different stress conditions. This guide will provide the foundational knowledge and experimental approaches necessary to build a comprehensive physicochemical profile of this promising molecule.

Predicted Physicochemical Properties and Their Implications

| Property | Predicted Characteristic | Rationale and Implication for Solubility & Stability |

| Molecular Weight | ~217.2 g/mol | A relatively low molecular weight is generally favorable for good solubility and permeability. |

| pKa | Acidic (due to carboxylic acid), potentially weakly basic (due to the isoquinoline nitrogen) | The carboxylic acid group (pKa ~3-5) will dominate the ionization profile, leading to significantly increased solubility at pH values above its pKa. The basicity of the isoquinoline nitrogen is likely suppressed by the adjacent electron-withdrawing oxo group. |

| LogP | Moderately lipophilic | The aromatic core contributes to lipophilicity, while the carboxylic acid and oxo groups increase polarity. The N-methyl group will slightly increase lipophilicity compared to its unsubstituted counterpart. This balance will influence its solubility in both aqueous and organic media. |

| Hydrogen Bonding | Contains both hydrogen bond donors (carboxylic acid) and acceptors (oxo group, carboxylic acid) | The ability to form hydrogen bonds will be crucial for its interaction with water and other protic solvents, impacting its aqueous solubility. |

| Melting Point | Likely a high-melting-point solid | The planar aromatic structure and potential for intermolecular hydrogen bonding suggest a stable crystal lattice, which can correlate with lower solubility. For instance, 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has a reported melting point of 310°C.[7] |

Comprehensive Solubility Assessment

A compound's solubility is a critical determinant of its bioavailability and developability. It is essential to assess both its thermodynamic and kinetic solubility to gain a complete picture.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum concentration of the dissolved compound in a saturated solution that is in equilibrium with the solid form. This is a critical parameter for understanding the intrinsic solubility of the drug substance.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being added from a concentrated stock solution (typically in DMSO) and incubated for a shorter period. It is often higher than the thermodynamic solubility as it reflects the supersaturated state before precipitation occurs. This is a high-throughput screening parameter relevant to early-stage discovery.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant buffers.

Materials:

-

This compound

-

Phosphate buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Simulated Intestinal Fluid (SIF), pH 6.8

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatic shaker incubator

-

Centrifuge

-

HPLC system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to vials containing each of the selected buffers (e.g., 5-10 mg in 1 mL of buffer).

-

Ensure that undissolved solid remains visible to confirm saturation.

-

-

Equilibration:

-

Tightly cap the vials and place them in a thermostatic shaker incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Shake for a sufficient time to reach equilibrium (typically 24-48 hours). The time to reach equilibrium should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

-

Sample Preparation and Analysis:

-

Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

Dilute the supernatant with an appropriate mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Calculate the solubility by comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.

-

Experimental Protocol: Kinetic Solubility Determination (High-Throughput Method)

Objective: To rapidly assess the aqueous solubility of the compound from a DMSO stock solution.

Materials:

-

10 mM DMSO stock solution of this compound

-

Phosphate buffered saline (PBS), pH 7.4

-

96-well plates

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader with a turbidity or nephelometry module

Procedure:

-

Compound Addition:

-

Add the DMSO stock solution to the wells of a 96-well plate containing the aqueous buffer (e.g., 2 µL of 10 mM stock into 198 µL of PBS for a final concentration of 100 µM).

-

-

Incubation:

-

Shake the plate at room temperature for a defined period (e.g., 1.5 - 2 hours).

-

-

Precipitation Detection:

-

Measure the turbidity or light scattering of each well using a plate reader to detect the formation of a precipitate.

-

The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility.

-

In-depth Stability Assessment: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying the likely degradation products of a drug substance and elucidating its degradation pathways. This information is crucial for developing stable formulations and establishing appropriate storage conditions.

Common Degradation Pathways for Isoquinoline Derivatives

Given the structure of this compound, the following degradation pathways should be considered:

-

Hydrolysis: The amide bond within the isoquinoline ring system could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

-

Oxidation: The electron-rich aromatic system may be prone to oxidation, especially in the presence of oxidizing agents or under exposure to light and oxygen.

-

Photodegradation: Aromatic compounds can absorb UV light, which may lead to photochemical reactions and degradation.

-

Decarboxylation: The carboxylic acid group could potentially be lost under thermal stress.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

Solution of the compound in a suitable solvent (e.g., 1 mg/mL in a mixture of acetonitrile and water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (LC-MS)

Procedure:

-

Preparation of Stressed Samples:

-

Acid Hydrolysis: Mix the compound solution with an equal volume of 1 M HCl. Heat at a controlled temperature (e.g., 80°C) for a defined period.

-

Base Hydrolysis: Mix the compound solution with an equal volume of 1 M NaOH. Keep at room temperature or heat gently.

-

Oxidative Degradation: Mix the compound solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep at room temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC-PDA-MS method. This method must be able to separate the parent compound from all major degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound.

-

Identify the major degradation products using the mass spectrometry data.

-

Determine the peak purity of the parent compound under each stress condition using the PDA detector.

-

Visualization of the Forced Degradation Workflow

Caption: A typical experimental workflow for forced degradation studies.

Data Interpretation and Strategic Implications

The data generated from these solubility and stability studies are fundamental to making informed decisions in the drug development process.

-

Solubility Data:

-

Low aqueous solubility may necessitate formulation strategies such as salt formation (if a basic center is present and sufficiently strong), co-solvents, or amorphous solid dispersions.

-

The pH-solubility profile will guide the selection of the most appropriate formulation for the intended route of administration.

-

-

Stability Data:

-

Identification of degradation pathways allows for the development of mitigation strategies. For example, if the compound is found to be sensitive to oxidation, the final drug product may require packaging under an inert atmosphere or the inclusion of antioxidants.

-

The stability data informs the selection of appropriate storage conditions and the determination of the drug substance's retest period or the drug product's shelf life.

-

Conclusion

While direct experimental data for this compound remains to be published, a robust physicochemical characterization can be achieved by applying the principles and methodologies outlined in this guide. A thorough investigation of its solubility and stability is not merely a data-gathering exercise; it is a critical step in de-risking a promising new chemical entity and paving the way for its successful development into a safe and effective therapeutic agent. The isoquinoline core continues to be a privileged scaffold in medicinal chemistry, and a solid understanding of the preformulation properties of its derivatives is essential for unlocking their full therapeutic potential.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. books.rsc.org [books.rsc.org]

- 6. 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | C10H9NO3 | CID 589850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | 34014-51-2 [sigmaaldrich.com]

- 8. 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid | C10H7NO3 | CID 643161 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of "2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid"

An in-depth guide to the proposed synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document provides a comprehensive, step-by-step protocol based on established chemical transformations for researchers, scientists, and professionals in the field of drug development.

Introduction and Significance

The isoquinolinone core is a privileged scaffold found in numerous biologically active natural products and synthetic molecules.[1] The specific target molecule, this compound, possesses the key structural features of an N-alkylated lactam and a carboxylic acid moiety, making it a valuable building block for the synthesis of more complex pharmaceutical agents, including potential enzyme inhibitors. For instance, related 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been investigated as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a clinically validated cancer target.[2] This guide outlines a proposed multi-step synthesis to obtain this target molecule with high purity.

Proposed Synthetic Strategy Overview

Due to the absence of a direct, single-publication protocol for the target molecule, this guide proposes a robust, four-step synthetic route. The strategy is grounded in well-established reactions for the construction and functionalization of the isoquinolone ring system. The workflow is as follows:

-

Step 1: Cyclization - Synthesis of the core isoquinolone structure, ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate, via the Castagnoli-Cushman reaction.

-

Step 2: Aromatization - Oxidation of the tetrahydroisoquinolone intermediate to the aromatic ethyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate.

-

Step 3: N-Methylation - Alkylation of the lactam nitrogen to introduce the methyl group, yielding ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate.

-

Step 4: Hydrolysis - Saponification of the ethyl ester to afford the final product, this compound.

This approach allows for the controlled construction and modification of the molecule, ensuring high yields and purity at each stage.

Caption: Proposed four-step synthetic workflow.

Part 1: Synthesis of the Isoquinolone Core

Step 1: Synthesis of Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

The foundational step is the construction of the isoquinolone ring system using the Castagnoli-Cushman reaction (CCR). This versatile reaction involves the condensation of an imine with a cyclic anhydride, such as homophthalic anhydride, to form a polysubstituted lactam.[3] In this protocol, we adapt a three-component variant that generates the required N-unsubstituted isoquinolone core.[2]

Reaction Scheme:

Homophthalic Anhydride + Glyoxylic Acid Ethyl Ester + Ammonium Acetate → Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Protocol:

-

To a solution of homophthalic anhydride (1.0 eq) in glacial acetic acid (5 mL per mmol of anhydride), add glyoxylic acid ethyl ester (1.1 eq, as a 50% solution in toluene) and ammonium acetate (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water, followed by a cold solution of saturated sodium bicarbonate to remove unreacted acetic acid.

-

Wash the solid again with water until the filtrate is neutral.

-

Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol to yield ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate as a white to off-white solid. The formation of the trans-isomer is generally favored thermodynamically.[4]

| Reagent | Molar Eq. | Purpose |

| Homophthalic Anhydride | 1.0 | Anhydride source for CCR |

| Glyoxylic Acid Ethyl Ester | 1.1 | Aldehyde component |

| Ammonium Acetate | 1.5 | Ammonia source for imine formation |

| Glacial Acetic Acid | Solvent | Reaction medium |

Rationale: The Castagnoli-Cushman reaction is a powerful tool for building the core lactam structure in a single, efficient step.[1][5] Using ammonium acetate as the nitrogen source in a three-component reaction simplifies the procedure by avoiding the pre-synthesis and isolation of a potentially unstable imine.[2]

Step 2: Aromatization to Ethyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

To achieve the desired aromatic isoquinolone system, the C3-C4 single bond in the tetrahydro intermediate must be oxidized to a double bond. This dehydrogenation can be accomplished using a variety of oxidizing agents.

Protocol:

-

Dissolve the ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate (1.0 eq) from Step 1 in a suitable solvent such as dioxane or toluene (10 mL per mmol).

-

Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) or activated manganese dioxide (MnO₂, 5-10 eq).

-

Heat the mixture to reflux (80-110 °C) for 12-24 hours. Monitor the reaction by TLC.

-

After cooling, filter the reaction mixture through a pad of Celite to remove solid byproducts (e.g., DDQ-H₂ or MnO).

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-